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Bicyclo[3.2.1]oct-3-en-2-one

Cat. No.: B11950051
CAS No.: 3212-77-9
M. Wt: 122.16 g/mol
InChI Key: PLUPRDSFMNHWTH-UHFFFAOYSA-N
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Description

Significance of the Bicyclo[3.2.1]octane Framework as a Structural Motif

The bicyclo[3.2.1]octane skeleton is a recurring and vital structural motif found in a wide array of biologically active natural products. mdpi.com Its prevalence is particularly notable in tri- and tetracyclic sesquiterpenes and diterpenes. mdpi.comnih.gov The rigid conformation of the bicyclo[3.2.1]octane framework provides a well-defined three-dimensional structure, which is often crucial for specific interactions with biological targets. vulcanchem.com

The presence of this structural unit in molecules with significant biological activities has spurred considerable interest in its synthesis. mdpi.com Natural products containing this framework exhibit a range of pharmacological properties. For instance, gelsemine (B155926) is known for its antinociceptive effects in chronic pain, while platensimycin (B21506) shows potent broad-spectrum antibacterial activity. mdpi.com Other examples include vitisinol D, which has antithrombotic properties, and rhodojaponin III, a diterpenoid with potent antinociceptive activity. mdpi.comnih.gov The therapeutic potential of these natural products has driven chemists to develop numerous synthetic routes to access the core bicyclo[3.2.1]octane structure, as well as more complex derivatives. mdpi.commdpi.com

Historical Evolution of Synthetic Strategies for Bicyclo[3.2.1]octanoid Systems

The development of synthetic methods for constructing the bicyclo[3.2.1]octane framework has a rich history, evolving from classical reactions to highly sophisticated modern strategies.

Early approaches often relied on intramolecular reactions. One of the foundational methods is the Diels-Alder reaction, which can be employed to form the bicyclic system in a single step. smolecule.commdpi.com For example, an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene derivative can effectively construct the bicyclo[3.2.1]octane skeleton. mdpi.comnih.gov Another classic strategy involves rearrangement reactions, such as the acid-catalyzed rearrangement of hydrobenzofuranoid neolignans to yield bicyclo[3.2.1]octanoid structures. nih.gov

Over the years, synthetic chemists have developed a plethora of new methodologies. These include:

Fragmentation Reactions: Efficient syntheses have been designed based on the selective fragmentation of functionalized tricyclo[3.2.1.0²·⁷]octane derivatives. mdpi.comnih.gov

Cyclization Reactions: Various cyclization strategies have proven effective. These include base-promoted cyclizations of 1,4-diketones and intramolecular Michael additions. mdpi.com More recently, radical cyclizations, such as those initiated by Mn(III), have been used to form the bicyclo[3.2.1]octane ring system. nih.gov

Domino Reactions: The quest for efficiency has led to the development of domino (or cascade) reactions. These sequences, where multiple bonds are formed in a single pot, provide rapid access to complex bicyclo[3.2.1]octane derivatives. Organocatalytic domino reactions, such as the Michael/Aldol (B89426) and Michael-Henry processes, can construct the framework with high stereoselectivity, creating multiple stereogenic centers in one transformation. researchgate.netnih.govacs.org

Organocatalysis: The last two decades have seen a surge in the use of organocatalysis for synthesizing bicyclo[3.2.1]octanoid systems. mdpi.com This approach avoids the use of metals and often proceeds under mild conditions. Chiral organocatalysts have enabled the enantioselective synthesis of these bicyclic structures from achiral precursors, a significant advancement in the field. mdpi.comresearchgate.net

Metal-Catalyzed Reactions: Palladium-catalyzed intramolecular cyclizations and other metal-catalyzed processes have also been instrumental in the synthesis of the 2-azabicyclo[3.2.1]octane core and its carbocyclic analogues. rsc.org

This continuous evolution of synthetic strategies has not only provided more efficient and selective access to the bicyclo[3.2.1]octane framework but has also enabled the synthesis of a wide range of functionalized derivatives for further study and application. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B11950051 Bicyclo[3.2.1]oct-3-en-2-one CAS No. 3212-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.2.1]oct-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-8-4-2-6-1-3-7(8)5-6/h2,4,6-7H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUPRDSFMNHWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327460
Record name Bicyclo[3.2.1]oct-3-en-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3212-77-9
Record name Bicyclo[3.2.1]oct-3-en-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3212-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.2.1]oct-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of Bicyclo 3.2.1 Oct 3 En 2 One Systems

Reactivity at the Unsaturated Ketone Moiety

The enone functionality in bicyclo[3.2.1]oct-3-en-2-one is the primary site for a range of chemical transformations, including electrophilic additions to the double bond, nucleophilic attack at the carbonyl carbon, and hydrogenation to yield saturated derivatives.

Electrophilic Addition Reactions of the Double Bond

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles. These reactions are often characterized by high regio- and stereoselectivity due to the rigid bicyclic structure. For instance, the addition of bromine to the related 8-oxabicyclo[3.2.1]oct-6-en-2-one occurs with high stereo- and regioselectivity. scispace.com Similarly, the addition of benzeneselenyl chloride to this system is also highly selective. scispace.com

Under strongly basic conditions, such as with potassium tert-butoxide in tert-butyl alcohol at elevated temperatures, bicyclo[3.2.1]oct-2-ene undergoes hydrogen-deuterium exchange at both the allylic and vinylic positions. cdnsciencepub.com This indicates the formation of both allylic and vinylic carbanions as intermediates. cdnsciencepub.com

Reactions with Nucleophiles at the Carbonyl Center

The carbonyl group of this compound is a key site for nucleophilic attack. These reactions are fundamental to the construction of more complex molecular architectures. A notable example is the double Michael addition of carbon nucleophiles to 7- and 8-membered ring dienones, which provides an efficient route to 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.org This reaction proceeds in good yields and with notable control over the stereochemistry at the newly formed bridged center. rsc.org

Furthermore, the carbonyl group can participate in cycloaddition reactions. For example, a [3+2] cycloaddition involving the bridgehead ketone of bicyclo[3.2.1]octanoid scaffolds and isonitriles has been observed, leading to the formation of oxazoline (B21484) spirocycles. nih.gov

NucleophileProduct TypeReference
Carbon Nucleophiles (via Double Michael Addition)8-Disubstituted Bicyclo[3.2.1]octane-3-ones rsc.org
Isonitriles (via [3+2] Cycloaddition)Oxazoline Spirocycles nih.gov

Hydrogenation for Saturated Bicyclo[3.2.1]octanone Derivatives

The carbon-carbon double bond of this compound can be readily reduced to afford the corresponding saturated bicyclo[3.2.1]octan-2-one. This transformation is typically achieved through catalytic hydrogenation. The resulting saturated bicyclic ketones are valuable intermediates in the synthesis of various natural products and other complex organic molecules. For example, bicyclo[3.2.1]-3-octane-2,4-dione can be prepared by the hydrogenation of bicyclo[3.2.1]-6-octene-2,4-dione. google.com

Cycloaddition Reactivity of this compound (as Diene or Dienophile)

The this compound system can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. The rigid conformation of the bicyclic framework often imparts a high degree of stereocontrol in these reactions.

One of the most powerful methods for the synthesis of the bicyclo[3.2.1]octane core is the intramolecular Diels-Alder (IMDA) reaction. smolecule.com In some synthetic strategies, reactive dienes are generated in situ via a retro-Michael cleavage, which then undergo IMDA cyclization to form the bicyclo[3.2.1]octane skeleton. smolecule.com

Furthermore, [5+2] cycloaddition reactions of oxidopyrylium species with various alkenes provide a direct route to 8-oxathis compound derivatives. researchgate.net These reactions are known for their high efficiency and diastereoselectivity. researchgate.net A study on the [5+2] cycloaddition of 2-trifluoromethylated oxidopyrylium species has been conducted, leading to 1-(trifluoromethyl)-8-oxabicyclo[3.2.1]oct-3-en-2-ones. researchgate.net

Cycloaddition TypeReactantsProductReference
Intramolecular Diels-AlderIn-situ generated dienesBicyclo[3.2.1]octane core smolecule.com
[5+2] CycloadditionOxidopyrylium species and alkenes8-Oxathis compound derivatives researchgate.net

Photochemical Transformations of this compound and Related Systems

The photochemistry of this compound and its derivatives is rich and complex, leading to a variety of rearranged and dimeric products. These reactions are often initiated by the excitation of the enone chromophore.

Photoreactions with Solvents and Dimerization Processes

Upon ultraviolet irradiation, bicyclic enones can undergo a variety of photochemical transformations. In some cases, the enone may react with the solvent. For example, the bicyclo[3.2.1]octenone 2a, upon irradiation in toluene, reacts with the solvent to form addition products. researchgate.net

Dimerization is another common photochemical process for enones. While some cyclopentenones readily dimerize upon irradiation, more sterically hindered systems like the bicyclo[3.2.1]octenone 2a favor reaction with the solvent over dimerization. researchgate.net The nature of the substituent on the enone can significantly influence the outcome of the photoreaction.

The photochemical intramolecular cycloaddition of certain styryloxazoles can lead to the formation of fused oxazoline-benzobicyclo[3.2.1]octadienes. beilstein-journals.org These photoproducts can be unstable and undergo further transformations to yield functionalized benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.org

Oxa-Di-π-Methane Rearrangements of Bicyclo[3.2.1]octanoid Scaffolds

The oxa-di-π-methane (ODPM) rearrangement is a powerful photochemical transformation for the construction of complex cyclic systems. researchgate.netresearchgate.net In the context of bicyclo[3.2.1]octanoid scaffolds, this rearrangement has been shown to yield multifunctional, donor-acceptor cyclopropanes. acs.orgnih.govresearchgate.net This reaction proceeds through a photochemically excited state, leading to a 1,2-acyl shift and the formation of a three-membered ring. researchgate.net The ODPM rearrangement has been successfully applied in the synthesis of various natural products due to its ability to create intricate molecular architectures from relatively simple starting materials. researchgate.net

Studies have demonstrated that the photochemical rearrangement of bicyclo[3.2.1]octanoid systems can be influenced by various factors, including the substitution pattern on the bicyclic core and the reaction conditions. researchgate.net For instance, the presence of specific functional groups can direct the regioselectivity of the rearrangement. researchgate.net

Aza-Di-π-Methane Rearrangements in Related Systems

Analogous to the oxa-di-π-methane rearrangement, the aza-di-π-methane (ADPM) rearrangement involves the photochemical isomerization of nitrogen-containing compounds. iupac.org This reaction has been observed in systems structurally related to bicyclo[3.2.1]octanoids, particularly in 1-aza-1,4-dienes and 2-aza-1,4-dienes. researchgate.netiupac.org The ADPM rearrangement of 1-aza-1,4-dienes typically proceeds through a triplet excited state to form cyclopropylimines. iupac.org This transformation formally involves a 1,2-shift of the imino group and the formation of a new bond between the C3 and C5 carbons of the original azadiene skeleton. iupac.org

In a notable example, a photochemical reaction of an iminium ether substrate, structurally related to bicyclo[3.2.1]octanoid systems, led to an unprecedented aza-di-π-methane rearrangement of a β,γ-unsaturated iminium ion. acs.orgnih.govresearchgate.net The efficiency of the ADPM rearrangement can be influenced by substituents on the nitrogen atom and the aromatic rings, with electron-withdrawing groups sometimes leading to more efficient reactions. researchgate.net

Intramolecular Photocycloaddition Reactions

Intramolecular [2+2] photocycloaddition reactions represent a powerful strategy for the synthesis of complex, strained ring systems. In the context of this compound and its derivatives, these reactions can be used to construct novel polycyclic architectures. For instance, irradiation of enol acetates derived from related cyclopentane-1,3-diones has been shown to produce 6-acetoxytricyclo[3.2.1.0³,⁶]octan-2-ones in high yield through a regioselective intramolecular [2+2] photocycloaddition.

Furthermore, the meta-photocycloaddition of cyclopentene (B43876) to substituted phenols can lead to the formation of bicyclo[3.2.1]oct-2-en-8-ones. rsc.org The presence of electron-withdrawing substituents, such as cyano or trifluoromethyl groups on the phenol (B47542), can significantly promote this reaction. rsc.org

Enolate Chemistry and Functionalization Strategies of Bicyclo[3.2.1]octan-3-one and Derivatives

The enolate chemistry of bicyclo[3.2.1]octan-3-one and its analogs provides a versatile platform for the introduction of various functional groups. The generation of enolates from these ketones allows for subsequent reactions with a wide range of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. canada.ca

Enantioselective Deprotonation Techniques

A key strategy for achieving asymmetric synthesis using bicyclo[3.2.1]octan-3-one derivatives is through enantioselective deprotonation. canada.ca This technique utilizes chiral lithium amide bases to selectively remove one of two enantiotopic protons, generating a non-racemic enolate. canada.cacdnsciencepub.com This chiral enolate can then be trapped by an electrophile to yield an enantiomerically enriched product. cdnsciencepub.com

The enantioselectivity of this process is highly dependent on the structure of the chiral base used. canada.caacs.org For example, the deprotonation of 8-thiabicyclo[3.2.1]octan-3-one with a specific chiral lithium amide, followed by reaction with benzaldehyde, resulted in the formation of the corresponding aldol (B89426) product with high diastereoselectivity and enantiomeric purity (95% ee). cdnsciencepub.comresearchgate.netcdnsciencepub.com Studies on various 2,4-dimethylbicyclo[3.2.1]octan-3-one analogs have shown that enantiomeric excesses ranging from poor (5%) to good (85%) can be achieved depending on the choice of the chiral amine base. canada.ca

Reactions with Electrophiles (e.g., silylating, acylating agents)

Once the enolate of bicyclo[3.2.1]octan-3-one or its derivatives is formed, it can react with a variety of electrophiles. Silylating agents, such as trimethylsilyl (B98337) chloride, readily react with the lithium enolate to form silyl (B83357) enol ethers. cdnsciencepub.comcdnsciencepub.com These silyl enol ethers are valuable intermediates for further transformations.

Acylating agents, including acetic anhydride (B1165640) and acyl cyanides, also react efficiently with the lithium enolate. cdnsciencepub.comcdnsciencepub.com The reaction with acyl cyanides derived from α,β-unsaturated carboxylic acids has been utilized in the synthesis of thia-analogs of tropane (B1204802) alkaloids. cdnsciencepub.com However, it has been noted that common alkylating agents often fail to produce C-alkylated products in high yields with certain bicyclo[3.2.1]octan-3-one derivatives, such as 8-thiabicyclo[3.2.1]octan-3-one. cdnsciencepub.comcdnsciencepub.com

Ring-Opening and Fragmentation Reactions of this compound Derivatives

The bicyclo[3.2.1]octane framework can undergo a variety of ring-opening and fragmentation reactions, leading to the formation of highly functionalized monocyclic or alternative bicyclic systems. acs.org These reactions are often driven by the release of ring strain or the formation of a more stable electronic configuration.

A notable example is the retro-Dieckmann-type fragmentation of certain bicyclo[3.2.1]octanoid scaffolds. nih.gov This reaction has been observed to afford highly functionalized cycloheptenone derivatives. nih.gov The reaction of 3-methoxy-6-methyl-7-phenylbicyclo[3.2.1]oct-3-ene-2,8-dione with primary amine nucleophiles, for instance, leads to ring-opened products. nih.gov

Furthermore, the [4+3]-cycloaddition of furans with chlorocyclopentanone derivatives can form 8-oxabicyclo[3.2.1]oct-6-en-3-ones, which are prone to ring-opening to yield 2-furanyl cyclopentanones. researchgate.net Another strategy involves the selective fragmentation of functionalized tricyclo[3.2.1.0²,⁷]octane derivatives to construct the bicyclo[3.2.1]octane system. researchgate.net The opening of a cyclopropane (B1198618) ring within a tricyclic precursor using samarium(II) diiodide is a key step in this approach, leading to regioselective cleavage and the formation of the desired bicyclo[3.2.1]octane ring system. researchgate.netmdpi.com

Reactivity Towards Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound systems with organometallic reagents, particularly Grignard reagents, has been a subject of detailed investigation, revealing significant chemo- and stereoselectivity. These reactions are crucial for the functionalization of the bicyclic scaffold and the synthesis of complex polycyclic structures.

Research has demonstrated that the addition of Grignard reagents to a bicyclo[3.2.1]octanoid scaffold containing both an enone and a bridgehead ketone functionality can proceed with high selectivity. For instance, in a study utilizing a microfluidic screening platform, the reaction of a bicyclo[3.2.1]octanoid scaffold with 3-methoxyphenylmagnesium bromide showed that the nucleophilic addition occurred exclusively at the enone carbonyl. nih.gov This selective reaction yielded a single diastereomer, with the Grignard reagent approaching from the face opposite to a phenyl group on the scaffold. nih.gov

Further investigations using traditional bench chemistry methods have expanded the scope of this reaction with various commercially available Grignard reagents. These reactions have been shown to proceed in excellent yields and, notably, afford single diastereomers. nih.gov The facial selectivity of the addition to the diosphenol ether carbonyl was definitively confirmed through X-ray crystallographic analysis of the resulting alcohol product. nih.gov

The general reaction conditions for these Grignard additions involve treating the bicyclo[3.2.1]octanoid substrate with three equivalents of the Grignard reagent in anhydrous tetrahydrofuran (B95107) (THF), with the reaction temperature progressing from 0 °C to room temperature over a period of 30 minutes. nih.gov

An interesting exception to the selective single addition was observed with allyl magnesium bromide. This particular Grignard reagent underwent a second addition to the bridgehead ketone, resulting in the formation of a tertiary diol. nih.gov The relative stereochemistry of this diol was confirmed using 1D nOe analysis. nih.gov The ability of the smaller ethynyl (B1212043) functionality of ethynylmagnesium bromide to also approach the less hindered face of the bridgehead ketone has been noted, suggesting that steric factors of the incoming nucleophile play a significant role in the reactivity at the bridgehead position. nih.gov

The table below summarizes the results of Grignard additions to a representative bicyclo[3.2.1]octanoid system. nih.gov

EntryGrignard ReagentProduct(s)Yield (%)
13-Methoxyphenylmagnesium bromideAlcohol 9895
2Phenylmagnesium bromideAlcohol 9992
3Ethynylmagnesium bromideAlcohol 10085
4Vinylmagnesium bromideAlcohol 10190
5Allyl magnesium bromideDiol 10288

Stereochemistry and Conformational Analysis of Bicyclo 3.2.1 Oct 3 En 2 One

Diastereoselectivity in Synthetic and Transformation Pathways

The synthesis of bicyclo[3.2.1]oct-3-en-2-one derivatives often proceeds with a high degree of diastereoselectivity, which is crucial for constructing complex molecular architectures. Various synthetic strategies have been developed to control the relative stereochemistry of the bicyclic core.

One effective method is the double Michael addition of carbon nucleophiles to cyclic dienones, which yields 8-disubstituted bicyclo[3.2.1]octane-3-ones with controlled stereochemistry at the bridged secondary, tertiary, or quaternary center. rsc.org Another approach involves a palladium-catalyzed cyclization of propargylic acetates with 2-oxocyclohex-3-enecarboxylates, leading to the highly diastereoselective synthesis of substituted 7-methylenebicyclo[3.2.1]oct-3-en-2-ones. nih.govacs.org

Organocatalysis has also emerged as a powerful tool for the diastereoselective synthesis of bicyclo[3.2.1]octanes. For instance, a domino Michael-Henry reaction between 1,4-cyclohexadienone and nitroolefins can produce the bicyclo[3.2.1]octane core with good diastereoselectivity. mdpi.com Similarly, a cascade Michael/Henry reaction has been shown to generate structurally diverse bicyclo[3.2.1]octanes with excellent diastereoselectivities (≥10:1 dr). researchgate.net Furthermore, a novel reaction between pent-4-ene-1,3-diones and vinyl diketones provides an efficient route to a wide range of bicyclo[3.2.1]octanediones in good to excellent yields and high diastereoselectivity. researchgate.net

Solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approaches have also been described for the synthesis of functionalized bicyclo[3.2.1]octanes, achieving excellent diastereoselectivities. rsc.org The intramolecular Diels-Alder reaction of 5-vinyl-1,3-cyclohexadienes followed by regioselective cleavage of the resulting tricyclic intermediate is another strategy to produce enantiopure bicyclo[3.2.1]octane systems. researchgate.net

The table below summarizes various diastereoselective reactions for the synthesis of bicyclo[3.2.1]octenone derivatives.

Table 1: Diastereoselective Synthetic Methods for Bicyclo[3.2.1]octenone Derivatives

Reaction Type Reactants Catalyst/Conditions Product Diastereomeric Ratio (dr)
Double Michael Addition Cyclic dienones and carbon nucleophiles - 8-disubstituted bicyclo[3.2.1]octane-3-ones Controlled stereochemistry
Palladium-Catalyzed Cyclization Propargylic acetates and 2-oxocyclohex-3-enecarboxylates Palladium catalyst Substituted 7-methylenebicyclo[3.2.1]oct-3-en-2-ones Highly diastereoselective
Domino Michael-Henry Reaction 1,4-cyclohexadienone and nitroolefins Organocatalyst Bicyclo[3.2.1]octane core Good diastereoselectivity
Cascade Michael/Henry Reaction Vinylogous nucleophiles Catalyst-free, mild conditions Bicyclo[3.2.1]octanes ≥10:1
Unconventional Annulation Pent-4-ene-1,3-diones and vinyl diketones - Bicyclo[3.2.1]octanediones Good to excellent
[5+2] Cascade Approach Phenols and dienophiles Oxidative dearomatization Functionalized bicyclo[3.2.1]octanes Excellent diastereoselectivity

Enantioselective Control in this compound Chemistry

Achieving enantioselective control in the synthesis of this compound and its derivatives is paramount for accessing specific stereoisomers, which is often critical for their biological activity. Several catalytic asymmetric methods have been successfully developed.

Organocatalysis plays a significant role in the enantioselective synthesis of this bicyclic system. mdpi.com For example, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, produces bicyclo[3.2.1]octan-8-ones with high enantioselectivity (92-99% ee), creating four stereogenic centers in the process. nih.gov Another organocatalytic domino Michael/Aldol (B89426) reaction allows for the preparation of bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary carbons, in good yields and with enantioselectivities up to 95:5 ee. researchgate.net

Palladium-catalyzed asymmetric reactions have also proven effective. An intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes, catalyzed by a palladium complex, affords enantioenriched bicyclo[3.2.1]octadienes in excellent yields and with enantioselectivities often exceeding 99% ee. researchgate.net Furthermore, a palladium-catalyzed asymmetric reductive Heck reaction of unactivated aliphatic alkenes has been developed to produce optically active bicyclo[3.2.1]octanes bearing chiral quaternary and tertiary carbon stereocenters with excellent enantioselectivities. nih.gov

Dirhodium(II) catalysis has been employed in the 1,3-dipolar cycloaddition of a cyclic formyl-carbonyl ylide with phenylacetylene (B144264) derivatives to provide cycloadducts containing an 8-oxabicyclo[3.2.1]octane ring system in up to 97% ee. nih.gov This method was successfully applied to the asymmetric synthesis of an endo-6-aryl-8-oxathis compound natural product. nih.gov

The enantiopure bicyclo[3.2.1]octenone chiral building block has been utilized in the total synthesis of natural products like (-)-O-methylpallidinine, demonstrating the utility of this scaffold in complex molecule synthesis. acs.org

The table below highlights key enantioselective methods for the synthesis of bicyclo[3.2.1]octenone derivatives.

Table 2: Enantioselective Synthetic Methods for Bicyclo[3.2.1]octenone Derivatives

Reaction Type Reactants Catalyst Product Enantiomeric Excess (ee)
Tandem Michael-Henry Reaction Cyclohexane-1,2-diones and nitroalkenes Quinine-derived thiourea Bicyclo[3.2.1]octan-8-ones 92-99%
Domino Michael/Aldol Reaction β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters Organocatalyst Bicyclo[3.2.1]octanes up to 95:5
Palladium-Catalyzed Intramolecular Alkene-Alkyne Coupling Alkyne-tethered cyclopentenes Palladium complex Bicyclo[3.2.1]octadienes >99%
Palladium-Catalyzed Asymmetric Reductive Heck Reaction Unactivated aliphatic alkenes Palladium complex Bicyclo[3.2.1]octanes Excellent
1,3-Dipolar Cycloaddition Cyclic formyl-carbonyl ylide and phenylacetylene derivatives Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] 8-oxabicyclo[3.2.1]octane cycloadducts up to 97%

Relative and Absolute Stereochemical Assignments in Bicyclo[3.2.1]octenone Derivatives

The determination of both relative and absolute stereochemistry is a critical aspect of characterizing bicyclo[3.2.1]octenone derivatives. A variety of spectroscopic and chemical methods are employed for these assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry. One- and two-dimensional ¹H and ¹³C NMR techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY), are used to elucidate the spatial relationships between protons and thus establish the relative configuration of substituents on the bicyclic framework. researchgate.netscielo.br For example, in the palladium-catalyzed cyclization of propargylic acetates, the stereochemistry of the resulting 7-methylenebicyclo[3.2.1]oct-3-en-2-ones was determined using these NMR methods. acs.org The configuration of novel neolignan derivatives possessing a bicyclo[3.2.1]octane skeleton was deduced using difference NOE experiments. pharm.or.jp

X-ray crystallography provides unambiguous determination of both relative and absolute stereochemistry by mapping the precise three-dimensional arrangement of atoms in a crystal. rsc.org The absolute configuration of an enmein (B198249) derivative containing a bicyclo[3.2.1]octane skeleton was established using anomalous-dispersion methods in X-ray analysis. rsc.org

Chemical correlation is another powerful method for assigning absolute stereochemistry. For instance, the enantiocontrolled total synthesis of (-)-O-methylpallidinine from an enantiopure bicyclo[3.2.1]octenone chiral building block confirmed the absolute configuration of the final product. acs.org

The table below outlines the methods used for stereochemical assignments of bicyclo[3.2.1]octenone derivatives.

Table 3: Methods for Stereochemical Assignment of Bicyclo[3.2.1]octenone Derivatives

Method Application Information Obtained
¹H and ¹³C NMR Spectroscopy Elucidation of molecular structure Relative stereochemistry through analysis of coupling constants and spatial correlations.
Nuclear Overhauser Effect Spectroscopy (NOESY) Determination of through-space proton-proton interactions Unambiguous assignment of relative stereochemistry. scielo.br
X-ray Crystallography Analysis of single crystals Definitive determination of both relative and absolute stereochemistry. rsc.org
Chemical Correlation Synthesis from or conversion to a compound of known stereochemistry Assignment of absolute configuration. acs.org
Circular Dichroism (CD) Spectroscopy Analysis of chiral molecules Determination of absolute configuration by comparing experimental and calculated spectra. pharm.or.jp

Conformational Studies of the Bicyclo[3.2.1]octane Skeleton

The bicyclo[3.2.1]octane skeleton is a rigid system, but it possesses conformational flexibility, particularly in the six-membered ring. Understanding the preferred conformations is essential for predicting reactivity and interpreting spectroscopic data.

The bicyclo[3.2.1]octane system consists of a six-membered ring and a five-membered ring. The six-membered ring typically adopts a distorted chair conformation. rsc.org The presence of the ethano bridge (C6 and C7) causes the axial bonds at C1 and C5 to be "pinched" together, which in turn splays the axial bonds at C2 and C4 relative to a standard cyclohexane (B81311) chair. cdnsciencepub.com The introduction of unsaturation, such as a double bond at the 3-position in this compound, flattens the six-membered ring in that region. cdnsciencepub.com

The five-membered ring in the bicyclo[3.2.1]octane skeleton can adopt various conformations, with the half-chair and envelope forms being common. rsc.org X-ray analysis of an enmein derivative showed that the five-membered ring has a half-chair conformation. rsc.org

¹³C NMR spectroscopy is a valuable tool for conformational analysis. The chemical shifts of the carbon atoms in the bicyclo[3.2.1]octane skeleton are sensitive to the local geometry and can be used to deduce conformational preferences. cdnsciencepub.comcdnsciencepub.com For example, the shielding effects of a hydroxyl substituent can provide information about its orientation (endo vs. exo) and the conformation of the ring system. cdnsciencepub.com

Computational methods, such as molecular mechanics and density functional theory (DFT), are also used to model the conformations of bicyclo[3.2.1]octane derivatives and predict their relative stabilities. cdnsciencepub.com

The table below summarizes the key conformational features of the bicyclo[3.2.1]octane skeleton.

Table 4: Conformational Features of the Bicyclo[3.2.1]octane Skeleton

Ring System Predominant Conformation Key Geometric Features
Six-membered ring Distorted Chair rsc.org "Pinched" axial bonds at C1 and C5; "splayed" axial bonds at C2 and C4. cdnsciencepub.com
Five-membered ring Half-Chair or Envelope rsc.org The specific conformation can be influenced by substitution patterns.

Computational and Theoretical Investigations of Bicyclo 3.2.1 Oct 3 En 2 One

Density Functional Theory (DFT) Applications for Reactivity and Selectivity Analysis

Density Functional Theory (DFT) has been instrumental in analyzing the reactivity and selectivity of reactions involving the bicyclo[3.2.1]octane framework. For instance, in the context of [5+2] cycloaddition reactions leading to related 8-oxabicyclo[3.2.1]oct-3-en-2-one derivatives, DFT calculations have been used to scrutinize the reactivity and selectivity of the reacting species. researchgate.net These studies help in understanding how substituents and reaction conditions influence the outcome of the cycloaddition. researchgate.net

Similarly, DFT has been employed to model the reactions of bicyclic ketones, providing insights into their ground state conformations and how these conformations influence diastereoselectivity in addition reactions. grafiati.com In the study of rearrangements of bicyclo[2.2.2]oct-5-en-2-yl radicals to the bicyclo[3.2.1]oct-6-en-2-yl system, DFT calculations (at the M06-2X/6-311G(d,p)//B3LYP/6-31G(d) level of theory) were crucial in explaining the observed product ratios by evaluating the thermodynamics of the rearrangement. ucla.edu These calculations revealed the delicate interplay between ring strain and radical stabilization that governs the reaction outcome. ucla.edu

Ab Initio and Higher-Level Quantum Chemical Calculations for Mechanistic Elucidation

For a more rigorous understanding of reaction mechanisms, ab initio and other high-level quantum chemical methods are employed. These methods, while computationally more demanding, can provide more accurate energies and a clearer picture of the electronic changes during a reaction. For instance, ab initio SCF MO methods have been used to examine the reaction pathways of pinacol-type rearrangements in related systems, evaluating the relative activation energies for both stepwise and concerted mechanisms. researchgate.net

In a study on the Fritsch–Buttenberg–Wiechell (FBW) rearrangement of 2-norbornylidene carbene to form bicyclo[3.2.1]oct-2-yne, calculations at the CCSD(T)/CPCM(benzene)/def2-TZVPP//M06-2X/CPCM(benzene)/def2-TZVP level of theory were in close agreement with experimental data. rsc.org These high-level calculations provided a detailed picture of the potential energy surface and the transition states involved. rsc.org Similarly, ab initio calculations have been used to study the geometries of reactants, products, intermediates, and transition states in various reactions, with energies often calculated at the G2MP2 level to obtain accurate reaction heats and activation barriers. sioc-journal.cn

Potential Energy Surface Analysis for Rearrangement Pathways

The analysis of potential energy surfaces (PES) is a powerful tool for understanding the pathways of chemical rearrangements. By mapping the energy of a system as a function of its geometry, researchers can identify stable intermediates, transition states, and the minimum energy paths connecting them.

A notable example is the investigation of the FBW rearrangement of 2-norbornylidene carbene to bicyclo[3.2.1]oct-2-yne. rsc.org The calculated potential energy surface showed that the rearrangement preferentially proceeds through the migration of a tertiary carbon over a secondary one, a trend that is opposite to that observed in acyclic carbenes. rsc.org The PES revealed that the transition state for the tertiary carbon migration is lower in energy, explaining the observed product distribution. rsc.org Classical trajectory calculations and dynamic reaction path methods can also be used to study a PES and connect a transition state to its corresponding reactants and products. acs.org

Table 1: Calculated Energy Differences in the FBW Rearrangement
Species/Transition StateRelative Energy (kcal/mol)Description
3 10.572-norbornylidene carbene (reactant)
4 0.00bicyclo[3.2.1]oct-2-yne (product)
TSa 0.00 (relative to TSb)Transition state for tertiary carbon migration
TSb 0.72Transition state for secondary carbon migration
Data from a study on the FBW rearrangement of 2-norbornylidene carbene. rsc.org

Electronic Structure Analysis and Reactivity Correlations of this compound

The electronic structure of this compound and its derivatives is key to understanding their reactivity. The presence of the conjugated enone system within the strained bicyclic framework leads to a unique distribution of electron density and orbital energies. The conjugated double bond facilitates π-orbital interactions, which can enhance the electrophilic character at certain positions.

Computational models can predict the conformations of these molecules, such as the chair-boat conformation for the seven-membered ring in the related bicyclo[3.2.1]octane-2,4-dione, which helps in understanding how the molecule's shape influences its reactivity. The interplay of ring strain and electronic effects is a recurring theme. For example, the bicyclo[3.2.1]octene system exhibits a balance between stability and reactivity due to lower ring strain compared to more constrained systems like bicyclo[2.2.1]heptene.

Theoretical Predictions of Intermediates and Transition States

Theoretical calculations are invaluable for predicting the structures and energies of transient species like intermediates and transition states, which are often difficult or impossible to observe directly through experiments. In the study of the FBW rearrangement, the geometries of the carbene intermediate and the two competing transition states were optimized using computational methods. rsc.org The calculations showed a distortion in the ground-state geometry of the carbene that pre-disposes it towards the favored rearrangement pathway. rsc.org

In other systems, theoretical studies have predicted the involvement of zwitterionic intermediates and have been used to model their intramolecular cyclization. nih.gov For rearrangements of bicyclic radicals, computational methods have been used to calculate the activation free energies for the homoallyl−cyclopropylcarbinyl radical rearrangement, providing a quantitative basis for understanding the reaction kinetics. ucla.edu

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Bicyclo[3.2.1]oct-3-en-2-one as a Key Synthon in Organic Synthesis

This compound is a highly valued synthon, or synthetic building block, in organic chemistry. Its utility stems from the combination of a rigid bicyclic framework and strategically placed functional groups—an α,β-unsaturated ketone. This arrangement provides a well-defined template for constructing more intricate molecular structures with precise stereochemical control. The ketone and the double bond are key reactive sites, allowing for a multitude of chemical transformations.

Functionalized bicyclo[3.2.1]octane derivatives are recognized as powerful building blocks in the total synthesis of natural products. dicp.ac.cn The enone moiety within the this compound structure allows for conjugate additions, cycloadditions, and various pericyclic reactions, enabling chemists to introduce complexity and build larger molecular frameworks. Its rigid conformation helps to control the stereochemical outcome of reactions, a critical aspect in the synthesis of complex, stereochemically rich molecules. The development of synthetic methods that provide access to this important framework has been a significant area of research over the past decades. dicp.ac.cn

Strategies for Constructing Polycyclic and Bridged Frameworks from this compound

The construction of the bicyclo[3.2.1]octane core is a critical step in the synthesis of many complex natural products, particularly tetracyclic diterpenoids where it often serves as a key branching point. researchgate.net Numerous strategies have been developed to synthesize this bridged ring system and to use this compound as a starting point for more complex polycyclic structures.

Key synthetic strategies include:

Double Michael Addition (DMA) : This method is an efficient approach for creating 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.org The reaction involves the addition of a carbon nucleophile to a cyclic dienone, proceeding with good yields and control over the stereochemistry of the bridged centers. rsc.org

Intramolecular Cyclization Reactions : Various intramolecular reactions are employed to form the bicyclic system. These include the Stetter reaction, an intramolecular cyclization catalyzed by a triazolium salt that proceeds with excellent diastereocontrol. mdpi.com Radical cyclizations, such as those mediated by Mn(OAc)₃, provide another powerful route to highly oxygenated bicyclo[3.2.1]octane ring systems. researchgate.net

Palladium-Catalyzed Reactions : Palladium catalysis has been instrumental in developing advanced synthetic routes. A palladium-catalyzed reductive-Heck cyclization has been developed to access variously substituted bicyclo[3.2.1]octan-2-ones with high yields. researchgate.net Furthermore, an asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes allows for the construction of multifunctional chiral bicyclo[3.2.1]octanes. researchgate.net

Diels-Alder Reaction : The intramolecular Diels-Alder reaction represents another key strategy. For instance, an α,β-unsaturated ketone can be converted to a trimethylsilylether derivative, which then undergoes an intramolecular Diels-Alder reaction to form the bicyclo[3.2.1]octane core. mdpi.com

Rearrangements : Acid-catalyzed rearrangements have been used as a key step to convert hydrobenzofuranoid neolignans into the bicyclo[3.2.1]octanoid skeleton. researchgate.netacs.org

These diverse methods showcase the versatility of modern organic synthesis in assembling complex bridged frameworks from or leading to the this compound core.

Synthetic StrategyDescriptionKey FeaturesReference
Double Michael Addition (DMA)Addition of carbon nucleophiles to cyclic dienones to form 8-disubstituted bicyclo[3.2.1]octane-3-ones.High yield; stereochemical control. rsc.org
Reductive-Heck CyclizationPalladium-catalyzed cyclization to form substituted bicyclo[3.2.1]octan-2-ones.Good functional group compatibility; avoids stoichiometric tin reagents. researchgate.net
Radical CyclizationMn(OAc)₃-mediated radical cyclization of alkynyl ketones.Access to highly oxygenated bicyclo[3.2.1]octane systems. researchgate.net
Intramolecular Diels-AlderCyclization of a silylenolether derivative to form the bicyclic core.Formation of the core structure in a single, stereocontrolled step. mdpi.com
Acid-Catalyzed RearrangementRearrangement of hydrobenzofuranoid neolignans into bicyclo[3.2.1]octanoid structures.Key step in the total synthesis of certain natural products. researchgate.netacs.org

Total Synthesis Approaches to Natural Products Featuring the Bicyclo[3.2.1]octane Core

The bicyclo[3.2.1]octane skeleton is a core motif in a wide range of natural products with significant biological activities. nih.govresearchgate.net Its challenging and complex structure has made the total synthesis of these compounds a major focus for synthetic chemists. researchgate.net The development of strategies to construct this framework has been pivotal in achieving the total synthesis of numerous natural products. nih.gov

Notable examples include:

Macrophyllin-type Neolignans : The first total syntheses of kadsurenin C and kadsurenin L, two naturally occurring bicyclo[3.2.1]octanoid neolignans, were achieved from simple starting materials like vanillin (B372448) and resorcinol. researchgate.netacs.org A key step in these syntheses was the acid-catalyzed rearrangement of a hydrobenzofuranoid intermediate to form the characteristic bicyclo[3.2.1]octanoid core. researchgate.netacs.org

Benzobicyclo[3.2.1]octane Natural Products : This class of compounds features a bicyclo[3.2.1]octane structure fused to a benzene (B151609) ring and exhibits important biological activities. nih.govresearchgate.net Significant progress has been made in the total synthesis of these molecules, with a focus on strategic cyclizations to construct the bridged framework. nih.gov

Kaurane Diterpenoids : Bridged-ring systems, especially the bicyclo[3.2.1]octanes, are key structural motifs in 6,7-seco-ent-kaurane diterpenoids. researchgate.net Synthetic efforts toward molecules like sculponeatin N have relied on the development of efficient methods, such as reductive radical cyclization, to form the bicyclo[3.2.1]octane ring system. researchgate.net

Natural Product ClassExample Compound(s)Key Synthetic StrategyReference
NeolignansKadsurenin C, Kadsurenin LAcid-catalyzed rearrangement of hydrobenzofuranoid neolignans. researchgate.netacs.org
Benzobicyclo[3.2.1]octanesNaphthospironone AAcid-promoted epoxide-opening lactonisation and intramolecular aldol-type cyclisation. researchgate.net
Kaurane DiterpenoidsSculponeatin NPalladium-catalyzed reductive-Heck cyclization; reductive radical cyclization. researchgate.net

Design and Synthesis of Novel Chemotypes and Structural Frameworks using this compound Scaffolds

The search for new chemical entities with unique biological activities is a constant challenge in drug discovery. nih.gov The use of "privileged structures"—molecular frameworks capable of providing ligands for multiple bioreceptors—has emerged as a successful approach in medicinal chemistry. unife.it The bicyclo[3.2.1]octane scaffold is considered one such structure, and this compound serves as an excellent starting point for generating novel chemotypes and structural frameworks.

One innovative approach is "multidimensional reaction screening," where densely functionalized bicyclo[3.2.1]octanoid scaffolds are used to rapidly discover new chemical transformations and generate novel compounds. nih.gov An automated microfluidic platform has been developed to perform these screens using small volumes, enabling high-throughput discovery. nih.gov The diverse functionality of the bicyclo[3.2.1]octanoid scaffold, with its multiple electrophilic centers, is ideal for this type of reaction discovery. nih.gov

Furthermore, photochemical reactions of bicyclo[3.2.1]octanoid scaffolds, such as the oxa-di-π-methane rearrangement, can afford multifunctional, donor-acceptor cyclopropanes, which are themselves versatile intermediates for generating new chemotypes. acs.org These strategies highlight how the this compound framework is not just a precursor to known natural products but also a platform for the discovery of entirely new molecular architectures.

Development of Chiral Building Blocks from this compound Derivatives

The synthesis of enantiomerically pure compounds is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The development of chiral building blocks from this compound and related derivatives is therefore of high importance.

Organocatalysis has proven to be a powerful tool for the enantioselective synthesis of the bicyclo[3.2.1]octane framework. mdpi.com For example, highly enantio- and diastereoselective organocatalytic domino Michael-Henry reactions have been developed to prepare bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary stereocenters. researchgate.net Similarly, palladium-catalyzed asymmetric tandem Heck/carbonylation reactions have been used to construct multifunctional chiral bicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. researchgate.net

Another approach involves the 1,4-reduction of an oxathis compound derivative using a chiral reducing agent like L-selectride. researchgate.net The resulting chiral enolate can then be trapped and used in further transformations, effectively transferring the chirality to the bicyclic core. researchgate.net These methods demonstrate how the strategic functionalization of the this compound scaffold can lead to valuable, enantiomerically pure building blocks for the synthesis of complex chiral molecules.

Derivatives and Analogues of Bicyclo 3.2.1 Oct 3 En 2 One: Synthesis and Reactivity

Synthesis and Chemistry of Heteroatom-Containing Bicyclo[3.2.1]octenone Analogues (e.g., Oxa-, Aza-, Thia-)

The replacement of one or more carbon atoms within the bicyclo[3.2.1]octenone skeleton with heteroatoms such as oxygen, nitrogen, or sulfur introduces new chemical properties and provides access to novel molecular scaffolds.

Oxa-bicyclo[3.2.1]octenone Analogues:

8-Oxabicyclo[3.2.1]oct-6-en-3-ones are valuable building blocks in organic synthesis. researchgate.net Their synthesis can be achieved through various methods, including asymmetric cycloadditions and desymmetrization protocols. researchgate.net One common approach involves a [4+3] cycloaddition between a furan (B31954) and an oxyallyl cation. scholaris.caresearchgate.net For instance, the reaction of furan with the oxyallyl species generated from tetrabromoacetone under sonication, followed by debromination, yields 8-oxabicyclo[3.2.1]oct-6-en-3-one. researchgate.net These oxabicyclic ketones can undergo ring-opening reactions, providing access to other cyclic structures. acs.org A samarium(II) iodide-mediated radical cyclization has also been employed to construct complex oxabicyclo[3.2.1]octanone ring systems, which are key intermediates in the synthesis of natural products like (–)-verrucarol. bu.edu

Aza-bicyclo[3.2.1]octenone Analogues:

Nitrogen-containing bicyclo[3.2.1]octane derivatives, known as azabicycles, are of significant interest in medicinal chemistry. rsc.orgresearchgate.net The synthesis of 2-azabicyclo[3.2.1]octan-3-ones is often a key step in accessing these scaffolds. researchgate.netvulcanchem.com These ketones can be prepared through various strategies, including intramolecular cyclizations. One method involves the intramolecular cyclization of an epoxide, followed by a series of reactions to form the bicyclic lactam. rsc.org Another approach utilizes a photo-Beckmann rearrangement, although this can sometimes lead to a mixture of regioisomers. researchgate.net The resulting 2-azabicyclo[3.2.1]octan-3-ones can be further transformed, for example, by reduction with lithium aluminum hydride to yield the corresponding 2-azabicyclo[3.2.1]octane amines. vulcanchem.com The synthesis of 6-aza-bicyclo[3.2.1]octan-3-ones has also been achieved through the photochemistry of vinylogous imides. capes.gov.br

Thia-bicyclo[3.2.1]octenone Analogues:

The introduction of a sulfur atom into the bicyclic framework leads to thia-bicyclo[3.2.1]octenone analogues. The synthesis of racemic thiacocaine, for instance, utilizes 8-thiabicyclo[3.2.1]octan-3-one (TBON) as a scaffold. usask.ca The key step involves the deprotonation of TBON followed by appropriate functionalization. usask.ca

A comparative overview of synthetic strategies for these heteroatom-containing analogues is presented below:

HeteroatomAnalogue ClassSynthetic StrategyKey Features
Oxygen8-Oxabicyclo[3.2.1]oct-6-en-3-one[4+3] CycloadditionReadily accessible scaffolds with defined stereochemistry. researchgate.net
Nitrogen2-Azabicyclo[3.2.1]octan-3-oneIntramolecular CyclizationImportant precursors for biologically active aza-bicyclic compounds. researchgate.net
Sulfur8-Thiabicyclo[3.2.1]octan-3-oneFunctionalization of Thiobicyclic KetoneServes as a scaffold for sulfur-containing natural product analogues. usask.ca

Functionalized and Substituted Bicyclo[3.2.1]oct-3-en-2-one Derivatives

The synthesis of functionalized and substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of new synthetic intermediates. nih.gov

A variety of methods have been developed to introduce substituents at different positions of the bicyclic core. For example, a palladium-catalyzed cyclization of propargylic acetates with 2-oxocyclohex-3-enecarboxylates provides a highly diastereoselective route to substituted 7-methylenebicyclo[3.2.1]oct-3-en-2-ones. acs.orgnih.gov Another approach involves the double Michael addition of carbon nucleophiles to cyclic dienones, which yields 8-disubstituted bicyclo[3.2.1]octan-3-ones with good stereochemical control. vulcanchem.comrsc.org

The functionalization of the bicyclo[3.2.1]octane skeleton can also be achieved through photochemical methods. For instance, the intramolecular photocycloaddition of 4- and 5-(2-vinylstyryl)oxazoles leads to the formation of fused oxazoline-benzobicyclo[3.2.1]octadienes, which can be hydrolyzed to formamido-benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.org Similarly, photochemical cyclization and aldol (B89426) condensation reactions have been used to prepare functionalized thienyl bicyclo[3.2.1]octadienes. nih.gov

Recent advances in synthetic methodology have enabled the construction of highly functionalized bicyclo[3.2.1]octanes through iodine-induced cyclization and oxidation of allylic alcohols. dicp.ac.cn This method allows for the creation of six new bonds in a single process. dicp.ac.cn

The following table summarizes selected methods for the synthesis of functionalized this compound derivatives:

MethodStarting MaterialsProduct TypeKey Features
Palladium-Catalyzed CyclizationPropargylic acetates, 2-Oxocyclohex-3-enecarboxylates7-Methylenebicyclo[3.2.1]oct-3-en-2-onesHigh diastereoselectivity. acs.orgnih.gov
Double Michael AdditionCyclic dienones, Carbon nucleophiles8-Disubstituted bicyclo[3.2.1]octan-3-onesGood stereochemical control. vulcanchem.comrsc.org
Photochemical Cycloaddition(2-Vinylstyryl)oxazolesFused benzobicyclo[3.2.1]octenone derivativesAccess to complex polycyclic systems. beilstein-journals.org
Iodine-Induced CyclizationAllylic alcoholsHighly functionalized bicyclo[3.2.1]octanesCreates multiple new bonds in one step. dicp.ac.cn

Strategies for Modifying Reactivity and Selectivity Through Structural Variation

The reactivity and selectivity of this compound can be tuned by introducing substituents or modifying the bicyclic framework. These structural variations can influence the electronic and steric properties of the molecule, thereby affecting its behavior in chemical reactions.

One strategy to modify reactivity is through the introduction of electron-withdrawing or electron-donating groups. For example, the presence of cyano or trifluoromethyl groups at the 3-position of a phenol (B47542) ring was found to promote the meta-photocycloaddition of cyclopentene (B43876), leading to the formation of substituted bicyclo[3.2.1]oct-2-en-8-ones. rsc.org

The stereochemistry of the bicyclic system also plays a crucial role in determining its reactivity. The rigid conformational nature of the bicyclo[3.2.1]octane skeleton allows for precise control over the spatial arrangement of functional groups, which can direct the outcome of subsequent reactions. For instance, the stereoselective reduction of an oxabicyclo[3.2.1]octenone derivative using L-Selectride is a key step in a synthetic sequence. scholaris.ca

Furthermore, the introduction of substituents at the bridgehead positions can lead to interesting rearrangements. The BF3·OEt2-catalyzed rearrangement of bicyclo[3.2.1]oct-6-en-8-ols with a methyl group at the C-1 position results in the formation of 2-methylenebicyclo[3.3.0]oct-3-ene derivatives, whereas the corresponding compounds without a C-1 substituent rearrange to bicyclo[3.3.0]oct-3-en-2-ones. oup.com

The following table highlights how structural variations can influence reactivity and selectivity:

Structural VariationEffect on Reactivity/SelectivityExample
Introduction of Electron-Withdrawing GroupsPromotes photocycloaddition reactions.3-Cyano or 3-trifluoromethylphenol in reaction with cyclopentene. rsc.org
Stereochemical ControlDirects the outcome of subsequent transformations.Stereoselective reduction of an oxabicyclo[3.2.1]octenone. scholaris.ca
Bridgehead SubstitutionInfluences rearrangement pathways.BF3·OEt2-catalyzed rearrangement of bicyclo[3.2.1]oct-6-en-8-ols. oup.com

Advanced Spectroscopic and Crystallographic Characterization of Bicyclo 3.2.1 Oct 3 En 2 One Systems

High-Resolution NMR Spectroscopic Analysis (e.g., 1D nOe, NOESY for Stereochemical Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complex three-dimensional structures of bicyclo[3.2.1]octane systems. numberanalytics.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information on the connectivity and spatial arrangement of atoms. numberanalytics.compharm.or.jp For bicyclic ketones, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to assign proton (¹H) and carbon (¹³C) signals. pharm.or.jpresearchgate.net

Particularly crucial for these rigid systems is the determination of relative stereochemistry, for which Nuclear Overhauser Effect (nOe) experiments are paramount. numberanalytics.comlongdom.org The Nuclear Overhauser Effect is a phenomenon where the spin polarization of one nucleus is altered by the saturation of another nearby nucleus, an effect that is highly dependent on the internuclear distance (typically < 5 Å). ipb.pt

1D nOe and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are powerful methods for determining the spatial proximity of protons within a molecule. numberanalytics.comlongdom.org In the context of bicyclo[3.2.1]oct-3-en-2-one systems, these experiments can definitively establish the stereochemical relationships between protons, such as confirming the cis or trans fusion of rings or the orientation of substituents. longdom.orgipb.ptoup.com For instance, a 2D NOESY experiment was successfully used to verify the 2,6-cis stereochemistry in a related bicyclo[3.2.1]octane derivative. By observing cross-peaks between specific protons, their close spatial relationship can be confirmed, allowing for the assignment of stereochemistry. oup.com In another study on precursor alcohols to bicyclo[3.2.1]octenones, NOE experiments were vital in assigning the initial stereochemistry.

NMR Technique Purpose in this compound Analysis Information Obtained Example Application
¹H NMR Identifies all proton environments in the molecule.Chemical shift (δ), coupling constants (J), multiplicity.Differentiating between vinylic, allylic, bridgehead, and methylene (B1212753) protons.
¹³C NMR Identifies all carbon environments in the molecule. cdnsciencepub.comChemical shift (δ).Locating the carbonyl carbon, vinylic carbons, and saturated carbons in the bicyclic framework. cdnsciencepub.com
COSY Establishes proton-proton (¹H-¹H) coupling networks. longdom.orgCorrelation between protons on adjacent carbons.Tracing the carbon skeleton connectivity through the proton network.
HSQC Correlates protons directly to the carbons they are attached to.One-bond ¹H-¹³C correlations.Unambiguously assigning proton signals to their corresponding carbon atoms.
HMBC Establishes longer-range proton-carbon correlations. pharm.or.jpTwo- and three-bond ¹H-¹³C correlations.Confirming the overall structure by linking fragments, e.g., connecting a substituent to the bicyclic core.
1D nOe / NOESY Determines spatial proximity between protons. numberanalytics.comipb.ptThrough-space correlations between protons (<5 Å apart).Elucidating the stereochemistry, such as the endo/exo orientation of substituents or the relative configuration of stereocenters. ipb.pt

X-ray Crystallographic Studies for Definitive Structure Determination

While NMR provides powerful evidence for molecular structure and stereochemistry in solution, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure in the solid state. numberanalytics.com This technique is particularly valuable for complex, rigid molecules like this compound derivatives, where it can resolve any ambiguities remaining after spectroscopic analysis. iucr.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the precise calculation of bond lengths, bond angles, and torsional angles. iucr.org

For derivatives of the bicyclo[3.2.1]octene framework, single-crystal X-ray diffraction has been used to provide ultimate proof of structure and stereochemistry. iucr.orgmdpi.com For example, in a study of 3-(2-chloro-4-mesylbenzoyl)-4-(phenylsulfanyl)this compound, X-ray analysis provided precise crystal data, including unit cell dimensions and the space group, confirming the molecular structure and revealing intermolecular interactions like hydrogen bonds. iucr.org Similarly, the configuration of a lactam derivative containing a bicyclo[3.2.1]octene skeleton was unequivocally confirmed by single-crystal X-ray diffraction. mdpi.com This level of detail is crucial for understanding structure-activity relationships and reaction mechanisms involving these compounds.

Parameter Description Example Data for a this compound Derivative iucr.org
Molecular Formula The elemental composition of the molecule.C₂₂H₁₉ClO₄S₂
Crystal System The symmetry system to which the crystal belongs.Monoclinic
Space Group The specific symmetry group of the crystal.P 2₁/c
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.a = 15.5111 Å, b = 10.7218 Å, c = 12.0169 Å, β = 91.449°
Volume (V) The volume of the unit cell.1997.85 ų
Z The number of molecules per unit cell.4
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.R = 0.053

Mass Spectrometry for Precise Molecular Identification

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and valuable structural clues based on fragmentation patterns. For this compound, high-resolution mass spectrometry (HR-MS) is essential for confirming its elemental composition. mdpi.com

The molecular formula of this compound is C₈H₁₀O. nih.gov HR-MS can determine the exact mass of the molecular ion with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. mdpi.com The electron ionization (EI) mass spectrum of related bicyclic ketones often reveals characteristic fragmentation patterns, such as the loss of a carbonyl group (CO), which can further support structural assignments. researchgate.net In studies of various bicyclo[3.2.1]octane derivatives, HR-MS is consistently used to confirm that the desired product has been synthesized by matching the experimentally observed exact mass to the calculated value. mdpi.com

Property Value for this compound Source
Molecular Formula C₈H₁₀O nih.gov
Molecular Weight (Nominal) 122 g/mol nih.gov
Monoisotopic (Exact) Mass 122.073164938 Da nih.gov
Primary Use in Analysis Confirmation of elemental composition and molecular weight. mdpi.commdpi.com

Q & A

Basic: What are the established synthetic routes for bicyclo[3.2.1]oct-3-en-2-one, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via multiple pathways:

  • Transition metal-mediated carbonylation : Tricarbonyl(cycloheptatriene)iron reacts via H⁺/H⁻ addition followed by carbonylation, yielding this compound in 57% yield (optimized with FeCl₃) .
  • [5+2] Cycloaddition : Quinone monoketals and styrene derivatives undergo cycloaddition under controlled hydration, producing bicyclo[3.2.1] scaffolds in high stereochemical purity (confirmed via X-ray crystallography) .
  • Acid-catalyzed rearrangements : Keto-enol tautomerization of tricyclic precursors yields this compound, with ratios dependent on solvent polarity and temperature .
    Key considerations : Catalyst loading (e.g., FeCl₃ vs. Pd), solvent polarity (acetone vs. DCM), and reaction time critically affect yield and purity.

Advanced: How can enantioselective synthesis of this compound derivatives be achieved?

Answer:
Enantiopure synthesis employs:

  • Oxidative cyclo-etherification : Using Koser’s reagent (PhI(OH)OTs), 4-hydroxycyclohept-2-enone is transformed into 8-oxathis compound with 95% enantiomeric excess (ee) .
  • Organometallic scaffolding : Molybdenum complexes enable intramolecular ketalization, yielding 6,8-dioxathis compound with high enantiopurity (e.g., for brevicolin synthesis) .
    Methodological tips : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless conditions) are recommended for stereocontrol.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Key peaks include C=O stretch at ~1690 cm⁻¹ and conjugated C=C stretch at 3025 cm⁻¹ .
  • NMR :
    • ¹H NMR : Olefinic protons resonate at δ 5.62 (d, J = 9 Hz) and 7.07 (m), while bridgehead protons appear as complex multiplets .
    • ²D NMR (COSY, NOESY) : Resolves overlapping signals in bicyclic frameworks, confirming spatial proximity of substituents .
  • X-ray crystallography : Definitive for stereochemical assignment, as in the case of benzobicyclon derivatives .

Advanced: What mechanistic insights govern the reactivity of this compound in cyclopropane formation?

Answer:
The oxa-di-π-methane rearrangement drives cyclopropane formation:

  • Step 1 : Photoexcitation induces n→π* transition, generating a biradical intermediate.
  • Step 2 : Radical recombination forms a cyclopropane ring, as confirmed by ¹H coupling constants and nOe experiments .
    Experimental validation : Use deuterium labeling to track hydrogen migration or kinetic isotope effects to elucidate rate-determining steps.

Advanced: How can computational modeling optimize this compound derivatives for biological activity?

Answer:

  • DFT calculations : Predict transition states for rearrangements (e.g., activation energies for oxa-di-π-methane pathways) .
  • ADMET profiling : Use QSAR models to assess bioavailability, as demonstrated for 5-hydroxymethyl derivatives (e.g., logP, metabolic stability) .
  • Docking studies : Map interactions with enzyme active sites (e.g., hydrolases) to guide functionalization .

Advanced: What methodologies assess the biological activity of this compound derivatives?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., oxidoreductases) using fluorogenic substrates .
  • Cell-based models : Evaluate cytotoxicity in cancer lines (e.g., MTT assays) or anti-inflammatory effects in macrophage models .
  • Binding studies : Surface plasmon resonance (SPR) quantifies affinity for biomacromolecules .

Data Contradiction: How to resolve discrepancies in spectral data or synthetic yields for this compound?

Answer:

  • Spectral conflicts : Compare experimental IR/NMR with computed spectra (e.g., Gaussian) to identify impurities or tautomers .
  • Yield variability : Replicate reactions under inert atmospheres (e.g., N₂) to exclude oxidative byproducts. For low yields, optimize stoichiometry (e.g., excess FeCl₃ in carbonylations) .

Advanced: What crystallographic strategies elucidate the 3D structure of this compound derivatives?

Answer:

  • Single-crystal X-ray diffraction : Resolve absolute configuration, as shown for benzobicyclon (dihedral angle = 19.9° between aromatic rings) .
  • Synchrotron radiation : Enhances resolution for low-symmetry crystals.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing crystal packing) .

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